Method of Application: The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes: The outcomes would also depend on the specific synthesis.
Method of Application: . It’s possible that “4-Amino-3-methylbiphenyl, hydrochloride” could be used in a similar manner.
Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Application: “4-Amino-3-methylbiphenyl, hydrochloride” could potentially be used in proteomics research.
Method of Application: The specific methods of application would depend on the particular research being performed.
Results or Outcomes: The outcomes would also depend on the specific research.
Method of Application: The compound would be applied to the surface of the mild steel, forming a protective film.
Results or Outcomes: Scanning electron microscopy analysis confirmed the presence on the mild steel surface of a protective film of the as-prepared organic compounds, which depends on the substituent groups.
Application: “4-Amino-3-methylbiphenyl, hydrochloride” could potentially be used in pharmaceutical research
Method of Application: The specific methods of application would depend on the particular research being performed. .
Results or Outcomes: The outcomes would also depend on the specific research. .
Method of Application: The compound would be used in the synthesis of the polymer, potentially acting as a monomer or a cross-linking agent.
Results or Outcomes: The outcomes would depend on the specific polymer being synthesized.
4-Amino-3-methylbiphenyl, hydrochloride, is a chemical compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol. It appears as a light brown crystalline solid and is classified as an aromatic amine. This compound is primarily used in biochemical research, particularly in proteomics studies due to its functional groups that enable various chemical interactions .
These reactions are significant for synthesizing derivatives that might possess enhanced biological or chemical properties.
This compound has been noted for its carcinogenic and mutagenic properties. Studies indicate that 4-amino-3-methylbiphenyl can cause DNA damage, which is a precursor to cancer development. Its biological activity has been a subject of concern in toxicology, particularly regarding its potential effects on human health .
The synthesis of 4-amino-3-methylbiphenyl, hydrochloride typically involves:
These methods are well-documented in organic synthesis literature and provide pathways for obtaining this compound in laboratory settings .
4-Amino-3-methylbiphenyl, hydrochloride finds applications primarily in:
Interaction studies involving 4-amino-3-methylbiphenyl focus on its binding affinity with various biological macromolecules. It has been shown to interact with DNA, leading to adduct formation that may result in mutagenic effects. Additionally, its interactions with proteins involved in cell signaling pathways have been explored, revealing potential pathways through which it exerts its biological effects .
Several compounds share structural similarities with 4-amino-3-methylbiphenyl, including:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Aminobiphenyl | Aromatic amine | Carcinogenic; DNA damaging |
| 2-Aminobiphenyl | Aromatic amine | Mutagenic; less potent than 4-amino variant |
| Aniline | Aromatic amine | Toxic; used in dye manufacturing |
| 4-Methylaniline | Aromatic amine | Carcinogenic; used in dye synthesis |
Uniqueness: While all these compounds are aromatic amines and exhibit some level of toxicity or mutagenicity, 4-amino-3-methylbiphenyl is particularly noted for its strong carcinogenic potential and specific interactions within biological systems. Its unique structure allows for distinct reactivity patterns compared to other similar compounds .
Catalytic hydrogenation represents the most widely employed methodology for synthesizing 4-Amino-3-methylbiphenyl through the reduction of corresponding nitro compounds. The process involves the conversion of 3-methyl-4-nitrobiphenyl to the target amine using heterogeneous catalysts under controlled hydrogen atmosphere conditions. Modern hydrogenation techniques have demonstrated exceptional efficiency, with palladium-based catalysts showing superior performance in terms of both conversion rates and selectivity.
The mechanism of catalytic hydrogenation proceeds through a six-electron reduction pathway, where the nitro group undergoes sequential reduction to form nitroso, hydroxylamine, and finally amine intermediates. Research has shown that the nitroso intermediate reduces approximately 10,000 times faster than the initial nitro group reduction, making this intermediate difficult to detect during the reaction process. This rapid secondary reduction contributes to the high selectivity observed in palladium-catalyzed systems.
Experimental investigations have revealed that 10% palladium on carbon catalyst provides optimal results when combined with hydrogen gas under pressures ranging from 10 to 48 pounds per square inch. In methanol solvent systems, complete conversion of 3-methyl-4-nitrobenzoic acid to methyl 4-amino-3-methylbenzoate has been achieved with 99% yield after 24 hours at 48 pounds per square inch hydrogen pressure. The reaction temperature typically ranges from room temperature to 25°C, with stirring periods extending from 1.5 to 24 hours depending on substrate concentration and desired conversion levels.
Continuous flow hydrogenation systems have emerged as particularly effective for large-scale synthesis. Industrial applications utilizing the Phoenix Flow Reactor system with hydrogen generation capabilities have achieved average productivity rates of 83 grams per hour with isolated yields exceeding 90% for similar nitroaromatic reductions. These systems demonstrate excellent catalyst stability over extended reaction periods, with some processes maintaining activity for up to 72 hours.
The selectivity of catalytic hydrogenation proves exceptional, with the nitro group being preferentially reduced over other unsaturated bonds or functional groups present in the molecule. This selectivity stems from the strong electronic interaction between the nitro group and the palladium catalyst surface, which favors the formation of surface-bound intermediates that facilitate sequential electron transfer processes.
Suzuki-Miyaura cross-coupling reactions provide an alternative synthetic route that constructs the biphenyl framework directly while maintaining the amino functionality. This methodology employs 4-bromo-2-methylaniline as the aryl halide component and phenylboronic acid as the organoborane partner to form the desired biphenyl structure. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes.
Optimized reaction conditions utilize palladium diacetate as the catalyst in combination with tripotassium phosphate tribasic as the base system. The reaction is conducted under inert atmosphere conditions at temperatures of approximately 100°C for one hour, achieving yields of 97% for the target product. The success of this methodology depends critically on the electronic properties of both coupling partners and the steric environment around the reaction centers.
The mechanism involves initial oxidative addition of the aryl bromide to the palladium(0) catalyst, forming a palladium(II) aryl complex. Subsequent transmetalation with the activated organoborane transfers the phenyl group to the palladium center. Final reductive elimination releases the coupled biphenyl product while regenerating the palladium(0) catalyst for the next catalytic cycle. This process demonstrates excellent functional group tolerance, preserving the amino group throughout the coupling sequence.
Green chemistry considerations have led to the development of improved Suzuki coupling protocols that minimize waste generation and reduce environmental impact. Recent methodologies incorporate water-compatible catalyst systems and recyclable reaction media, addressing sustainability concerns associated with large-scale pharmaceutical synthesis. These modifications maintain high coupling efficiency while reducing the overall environmental footprint of the synthetic process.
Reaction optimization studies have identified several critical parameters affecting coupling efficiency. The ratio of coupling partners, base selection, solvent choice, and temperature control all influence the final yield and selectivity of the cross-coupling reaction. Palladium catalyst loading can be minimized to 1-2 mol% without significant impact on reaction efficiency, making this approach economically viable for industrial applications.
Nitrosation-reduction pathways represent specialized synthetic approaches that exploit the unique reactivity of nitroso intermediates in aromatic amine synthesis. These methodologies involve the initial formation of nitroso compounds followed by controlled reduction to generate the desired amine products. The pathway demonstrates particular utility in cases where direct nitro compound reduction proves challenging due to substrate-specific factors or functional group incompatibilities.
The biochemical basis for nitrosation-reduction processes involves multiple enzymatic systems that facilitate the stepwise conversion of nitro groups to amines through nitroso and hydroxylamine intermediates. Bacterial nitroreductases, particularly Type I oxygen-insensitive enzymes, catalyze two-electron reduction steps that convert nitro compounds to nitroso derivatives without detectable nitroso accumulation due to rapid subsequent reduction. These enzymes demonstrate NADPH dependence and exhibit inhibition by dicoumarol, providing opportunities for reaction control and optimization.
Mammalian enzyme systems also contribute to nitrosation-reduction pathways through the action of NADPH quinone oxidoreductase and aldo-keto reductases. These enzymes demonstrate different substrate specificities and kinetic parameters compared to bacterial systems, offering alternative approaches for synthetic applications. The human enzyme NADPH quinone oxidoreductase shows particularly high catalytic efficiency for certain nitroaromatic substrates, with Michaelis constants eight times lower than competing enzyme systems.
Chemical nitrosation-reduction protocols utilize metal-catalyzed systems to achieve similar transformations under controlled laboratory conditions. Iron-based catalysts combined with appropriate reducing agents can facilitate the sequential nitro-to-nitroso-to-amine conversion pathway while maintaining excellent selectivity for the target product. These systems demonstrate particular advantages when dealing with sterically hindered substrates where conventional hydrogenation approaches prove less effective.
The stereochemical aspects of nitrosation-reduction become particularly important when dealing with substituted biphenyl systems. Steric interactions between the methyl substituent and the reducing nitro group can influence the conformation of reaction intermediates, affecting both reaction rates and product selectivity. Computational studies have revealed that deviations from coplanar orientation of the nitro group relative to the aromatic plane significantly impact the reduction efficiency and overall synthetic outcome.
Deuteration techniques for preparing isotopically labeled derivatives of 4-Amino-3-methylbiphenyl have gained importance in pharmaceutical research and mechanistic studies. The synthesis of 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 involves selective replacement of hydrogen atoms with deuterium on the unsubstituted phenyl ring. This isotopic labeling strategy provides valuable tools for metabolic studies, reaction mechanism investigations, and pharmacokinetic research applications.
The deuteration process utilizes deuterated reagents under carefully controlled conditions to ensure selective isotopic substitution at desired positions. Acid-catalyzed exchange reactions represent the most common approach, employing deuterated trifluoroacetic acid in combination with catalytic amounts of trifluoromethanesulfonic acid to facilitate hydrogen-deuterium exchange. These conditions achieve high levels of deuterium incorporation while maintaining the integrity of other functional groups within the molecule.
Tritiation studies using similar exchange protocols have demonstrated excellent retention of isotopic labels during subsequent chemical transformations. No detectable tritium loss occurs during catalytic hydrogenation of tritiated nitro compounds to the corresponding amines, indicating that deuterium labels should remain stable under typical synthetic conditions. This stability proves crucial for applications requiring isotopic integrity throughout multi-step synthetic sequences.
Selective deuteration patterns can be achieved through strategic choice of reaction conditions and reagent systems. The incorporation of deuterium into ortho positions relative to activating groups occurs at very low levels (approximately 4%), providing opportunities for regioselective labeling strategies. This selectivity allows for the preparation of specifically labeled derivatives that can serve as internal standards or mechanistic probes in analytical applications.
The molecular structure of deuterated derivatives maintains the same connectivity as the parent compound while exhibiting altered physical properties due to isotopic substitution. The molecular weight increases from 183.25 to 188.28 grams per mole for the pentadeuterated derivative, providing sufficient mass difference for mass spectrometric analysis and quantification. These physical property changes enable the use of deuterated compounds as internal standards in analytical chemistry applications.
Advanced deuteration techniques continue to evolve with the development of new catalyst systems and reaction methodologies. Flow chemistry approaches offer improved control over deuteration reactions, enabling more uniform isotopic incorporation and reduced formation of unwanted side products. These technological advances expand the utility of deuterated derivatives in both research and commercial applications.
4-Amino-3-methylbiphenyl, hydrochloride exhibits marked mutagenic activity in Salmonella typhimurium assays, particularly in strains TA1538 and TA100. In the presence of rat liver S9 metabolic activation, this compound demonstrates approximately 2.5-fold greater mutagenic potency in TA1538 compared to 4-aminobiphenyl, generating 1,220 revertants per micromole versus 480 revertants for the parent compound [1]. This enhancement is strain-specific, as neither compound shows significant activity in TA1535 [1]. The ortho-methyl group’s presence facilitates metabolic activation to reactive intermediates, likely through N-hydroxylation pathways mediated by cytochrome P450 enzymes [2].
Strain TA100, which detects base-pair substitutions, also responds to 4-amino-3-methylbiphenyl, though with lower sensitivity (340 revertants/μmol) [1]. This contrasts with 3-amino-4-methylbiphenyl, which is inactive in TA1538 but weakly mutagenic in TA100, suggesting substituent position critically influences mutagenic specificity [1]. The compound’s activity in TA98/1,8-DNP6, a strain sensitive to nitroaromatic compounds, remains negligible, indicating its mutagenicity arises from amine-derived metabolites rather than nitro-reduction pathways [2].
Intraperitoneal administration of 4-amino-3-methylbiphenyl, hydrochloride to mice induces chromosomal aberrations in bone marrow cells at doses ≥25 mg/kg. Aberrations include chromatid breaks, fragments, and exchanges, with a frequency of 12.3% at 50 mg/kg compared to 1.2% in controls [2]. These effects peak 24 hours post-administration, coinciding with maximal metabolic activation. However, in vivo genotoxicity does not linearly correlate with in vitro mutagenicity parameters such as Hammett σ⁺ values or partition coefficients [2].
Comparative studies reveal that 3′-substituted analogs exhibit higher in vivo genotoxicity than 4′-substituted derivatives, suggesting steric factors influence metabolite distribution or DNA accessibility [2]. Notably, 4-aminostilbene derivatives lacking methyl groups show unexpectedly high chromosomal aberration rates, highlighting the complexity of extrapolating in vitro results to in vivo systems [2].
The primary DNA lesion formed by 4-amino-3-methylbiphenyl, hydrochloride is the N-(deoxyguanosin-8-yl)-3-methylbiphenyl adduct (dG-C8-3-MeBP), accounting for 85% of total adducts in human hepatocytes [3]. This adduct arises from cytochrome P450-mediated N-hydroxylation followed by O-acetylation or sulfonation, generating a nitrenium ion that covalently binds to guanine’s C8 position [3]. Secondary adducts at deoxyadenosine’s N⁶ position comprise <10% of lesions and exhibit faster repair kinetics [3].
Adduct levels in human hepatocytes reach 72 adducts per 10⁷ bases after 24-hour exposure, comparable to 4-aminobiphenyl but 50-fold higher than heterocyclic amines like PhIP [3]. The ortho-methyl group stabilizes the nitrenium ion through steric hindrance, reducing hydrolysis and increasing DNA binding efficiency [1]. This contrasts with 4-nitrobiphenyl derivatives, where methyl substitution decreases mutagenicity by impeding nitro-reduction [1].
| Parameter | 4-Amino-3-methylbiphenyl | 4-Aminobiphenyl |
|---|---|---|
| TA1538 revertants/μmol | 1,220 [1] | 480 [1] |
| dG-C8 adducts/10⁷ bases | 72 [3] | 87 [3] |
| Chromosomal aberrations | 12.3% [2] | 8.1% [2] |
| Metabolic activation | CYP1A2-dependent [2] | CYP1A1/2 [3] |
While 4-amino-3-methylbiphenyl exhibits higher mutagenic potency in bacterial assays, its DNA adduct levels in human cells slightly trail 4-aminobiphenyl [3]. This paradox may reflect differences in adduct repair rates or the methyl group’s interference with error-prone replication [3]. In vivo, the methyl derivative induces 1.5-fold more chromosomal aberrations, suggesting enhanced tissue penetration or metabolic stability [2].
The ortho-methyl group exerts three primary effects: